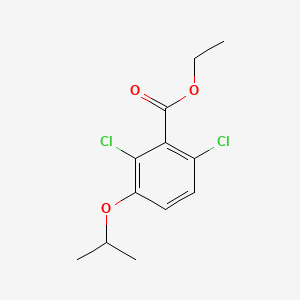

Ethyl 2,6-dichloro-3-isopropoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14Cl2O3 |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 2,6-dichloro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H14Cl2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

RNEVPSBITZSZJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)OC(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,6 Dichloro 3 Isopropoxybenzoate

Retrosynthetic Analysis and Key Precursors for Benzoate (B1203000) Ester Synthesis

A retrosynthetic analysis of Ethyl 2,6-dichloro-3-isopropoxybenzoate suggests a disconnection of the ester bond as a primary step, leading to the precursor 2,6-dichloro-3-isopropoxybenzoic acid and ethanol (B145695). The synthesis of this key benzoic acid intermediate is the central challenge. A plausible synthetic route begins with a simpler, commercially available starting material such as 3-hydroxybenzoic acid.

The forward synthesis would therefore likely involve three key transformations:

Chlorination: The selective introduction of two chlorine atoms ortho to the hydroxyl group of 3-hydroxybenzoic acid.

Etherification: The conversion of the hydroxyl group to an isopropoxy group via a Williamson ether synthesis.

Esterification: The final conversion of the carboxylic acid to its ethyl ester.

An alternative strategy could involve the initial synthesis of 3-isopropoxybenzoic acid followed by directed ortho-chlorination. The choice between these routes would depend on the directing effects of the substituents and the feasibility of achieving the desired regioselectivity at each step.

Table 1: Key Precursors in the Synthesis of this compound

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | Starting Material |

| 2,6-dichloro-3-hydroxybenzoic acid | C₇H₄Cl₂O₃ | Key Intermediate |

| 2,6-dichloro-3-isopropoxybenzoic acid | C₁₀H₁₀Cl₂O₃ | Direct Precursor to the final product |

| Ethanol | C₂H₅OH | Source of the ethyl moiety |

Esterification Strategies for the Ethyl Moiety

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The presence of two ortho-substituents (chlorine atoms) sterically hinders the carboxylic acid group, which can significantly affect the reaction rate and equilibrium of the esterification process.

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com For sterically hindered substrates like 2,6-dichloro-3-isopropoxybenzoic acid, standard Fischer esterification conditions may result in low yields and slow reaction times. athabascau.ca

To overcome this, several optimization strategies can be employed:

Choice of Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used. masterorganicchemistry.com For hindered substrates, the use of a stronger acid or a Lewis acid catalyst might be beneficial.

Reaction Conditions: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product side. byjus.com Additionally, removal of water, a byproduct of the reaction, through methods like azeotropic distillation with a Dean-Stark apparatus can significantly improve the yield. byjus.com

Temperature: Higher reaction temperatures are generally required to increase the reaction rate for sterically hindered acids.

Table 2: Comparison of Catalysts for Fischer Esterification of Hindered Benzoic Acids

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Readily available, inexpensive | Can cause side reactions like dehydration of the alcohol |

| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle | More expensive than sulfuric acid |

| Lewis Acids (e.g., Sc(OTf)₃) | Can be effective for hindered substrates | Higher cost |

Transesterification offers an alternative route to the desired ester. This method involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For the synthesis of this compound, one could first synthesize the methyl ester, which might be easier to prepare, and then transesterify it with ethanol.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification, using a catalyst such as sodium ethoxide, is also a viable option and is often faster. However, the choice of a base catalyst must be made carefully to avoid potential side reactions with the chlorinated aromatic ring.

Introduction of Halogen Substituents (Chlorination) on the Aromatic Ring

A critical step in the synthesis is the regioselective introduction of two chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring. The directing effects of the existing substituents play a crucial role in determining the outcome of the chlorination reaction.

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The carboxylic acid group, on the other hand, is a deactivating group and a meta-director. When both are present on the ring, the activating hydroxyl group's directing effect typically dominates. Therefore, starting with 3-hydroxybenzoic acid, the hydroxyl group would direct incoming electrophiles (in this case, Cl⁺) to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. This makes 3-hydroxybenzoic acid a suitable precursor for obtaining the desired 2,6-dichloro substitution pattern.

Common chlorinating agents for this type of reaction include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) or sulfuryl chloride (SO₂Cl₂). orgsyn.org

To enhance the regioselectivity of the chlorination, directed halogenation techniques can be employed. The hydroxyl group's strong ortho-directing effect is a key factor. By carefully controlling the reaction conditions, such as the choice of solvent, temperature, and chlorinating agent, the substitution can be guided to the desired positions.

For instance, certain organocatalysts have been shown to promote highly ortho-selective chlorination of anilines and phenols. rsc.orgnih.gov These methods often involve the in-situ formation of a more selective chlorinating species. While specific application to 3-hydroxybenzoic acid would require experimental validation, these modern techniques offer potential for high-yield, selective synthesis of the 2,6-dichloro-3-hydroxybenzoic acid intermediate.

Following the successful dichlorination of 3-hydroxybenzoic acid, the isopropoxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.comgordon.edujk-sci.comchem-station.comwikipedia.org This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-halopropane (e.g., 2-bromopropane).

Incorporation of the Isopropoxy Group

The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically achieved through the O-alkylation of a phenolic precursor, most commonly Ethyl 2,6-dichloro-3-hydroxybenzoate.

The Williamson ether synthesis is a widely employed and classical method for preparing ethers, including the target compound. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgbartleby.com In this specific synthesis, the sodium or potassium salt of Ethyl 2,6-dichloro-3-hydroxybenzoate (the alkoxide) is reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. chem-station.com A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide in situ. youtube.com The reaction temperature can range from room temperature to elevated temperatures (50-100°C) to ensure a reasonable reaction rate, with reaction times typically spanning from 1 to 8 hours. bartleby.com The choice of a primary or secondary alkyl halide is crucial, as tertiary halides tend to favor elimination reactions. masterorganicchemistry.com For the synthesis of an isopropoxy ether, a secondary halide is used, which can sometimes lead to a mixture of substitution and elimination products, although the use of polar aprotic solvents can favor substitution. masterorganicchemistry.com

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Component | Role | Examples |

| Phenolic Precursor | Substrate | Ethyl 2,6-dichloro-3-hydroxybenzoate |

| Base | Deprotonation | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Alkylating Agent | Isopropyl source | 2-bromopropane, 2-chloropropane |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Reaction Rate | 50-100°C |

Beyond the classical Williamson synthesis, other phenol (B47542) etherification methods can be considered. These might include reactions using other isopropylating agents under different catalytic conditions. The choice of method can be influenced by factors such as the reactivity of the substrate, desired yield, and economic viability.

Multi-Step Synthesis Pathways and Yield Optimization

A plausible synthetic route would begin with a substituted benzoic acid or phenol, followed by a series of reactions to introduce the necessary functional groups. For instance, a synthesis could start with 2,6-dichlorobenzoic acid. This would first be esterified to ethyl 2,6-dichlorobenzoate. Subsequent nitration, reduction to an amine, diazotization, and hydrolysis would introduce a hydroxyl group at the 3-position, yielding the key intermediate, Ethyl 2,6-dichloro-3-hydroxybenzoate. Each of these steps would typically involve the isolation and purification of the intermediate product to ensure the success of the subsequent reaction. truman.edu

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers advantages in terms of efficiency and reduced waste. researchgate.net While a complete one-pot synthesis of this compound from a simple starting material is challenging due to the incompatibility of reagents and reaction conditions for the various transformations, some steps could potentially be combined. For example, the deprotonation of the phenol and the subsequent O-alkylation can be performed in a single pot. The feasibility of more extensive one-pot procedures would depend on the development of compatible catalytic systems that can facilitate multiple, distinct reaction types in a sequential manner. mdpi.com

Purification Techniques for the Target Compound

After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts.

Common purification techniques for organic compounds of this nature include recrystallization and column chromatography. rsc.org Recrystallization is a technique that relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture. illinois.edu The crude product is dissolved in a hot solvent and then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for effective purification. rsc.org

For more challenging separations, or to achieve very high purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (such as silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or solvent mixture). The appropriate solvent system for the mobile phase needs to be determined to achieve good separation.

Finally, the identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. truman.edu

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of organic compounds like this compound. This method separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase flows through it. The choice of stationary and mobile phases is crucial for achieving effective separation.

For compounds structurally similar to this compound, silica gel is a commonly employed stationary phase due to its polarity and ability to separate moderately polar compounds. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent is carefully optimized to control the retention of the compound on the column. A common strategy involves starting with a low-polarity eluent and gradually increasing its polarity, a technique known as gradient elution.

For the separation of aromatic esters, mixtures of hexanes or petroleum ether with ethyl acetate (B1210297) are frequently used. The less polar component (hexane) ensures that nonpolar impurities travel quickly through the column, while the more polar component (ethyl acetate) helps to elute the target compound. The ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC). For instance, a starting mobile phase of 5% ethyl acetate in hexane (B92381) might be employed, with the concentration of ethyl acetate gradually increased to facilitate the elution of the desired ester. rochester.edu In some cases, for more polar compounds, a system like methanol (B129727) in dichloromethane (B109758) can be utilized. rochester.edu

| Stationary Phase | Typical Mobile Phase Systems | Elution Strategy | General Application |

|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Isocratic or Gradient | Separation of moderately polar aromatic esters. |

| Silica Gel | Petroleum Ether/Ether | Isocratic or Gradient | Purification of polar compounds like esters and alcohols. pitt.edu |

| Silica Gel | Dichloromethane/Methanol | Isocratic or Gradient | Effective for more polar compounds. rochester.edu |

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid organic compounds, capable of yielding highly pure material. illinois.edu The process involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller quantities, tend to remain in the solution.

The selection of an appropriate solvent is the most critical aspect of successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Furthermore, the solvent's boiling point should not be excessively high to allow for easy removal from the purified crystals. For aromatic esters, a variety of solvents and solvent systems can be considered. The principle of "like dissolves like" can be a useful guide, suggesting that solvents with similar functional groups to the compound may be effective. rochester.edu For esters, solvents like ethyl acetate could be a good starting point. rochester.edu

Commonly used solvent systems for the recrystallization of aromatic esters include mixtures of a solvent in which the compound is soluble and an anti-solvent in which it is insoluble. Popular combinations include ethanol/water, acetone/water, and hexane/ethyl acetate. reddit.com The procedure typically involves dissolving the crude product in a minimal amount of the hot solvent in which it is more soluble, followed by the slow addition of the anti-solvent until turbidity is observed. Upon cooling, crystals of the purified compound form. For halogenated aromatic compounds, solvents like toluene (B28343) have also been noted to yield good quality crystals. rochester.edu

| Solvent/Solvent System | Rationale for Use | General Procedure |

|---|---|---|

| Ethanol/Water | Ethanol dissolves many organic compounds, while water acts as an anti-solvent. | Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly. |

| Hexane/Ethyl Acetate | A versatile system for compounds of moderate polarity. rochester.edu | Dissolve in a minimal amount of hot ethyl acetate, then add hexane as the anti-solvent. |

| Toluene | Effective for aromatic compounds, including those with halogen substituents. rochester.edu | Dissolve in hot toluene and allow to cool slowly. |

| Ethanol | A general-purpose solvent for recrystallization of compounds with some polarity. rochester.edu | Dissolve in hot ethanol and cool to induce crystallization. |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2,6 Dichloro 3 Isopropoxybenzoate

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of ethyl 2,6-dichloro-3-isopropoxybenzoate typically proceeds through a multi-step pathway, beginning with the appropriate dichlorinated and isopropoxy-substituted benzoic acid. A common and effective method for the final esterification step is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol (B145695).

The probable mechanism for the synthesis of the parent acid, 2,6-dichloro-3-isopropoxybenzoic acid, can be inferred from established organic synthesis routes. One plausible pathway begins with the chlorination of a suitable phenol (B47542) derivative, followed by the introduction of the isopropoxy group via Williamson ether synthesis. Subsequent carboxylation of the aromatic ring, for instance, through Kolbe-Schmitt or Reimer-Tiemann reactions, would yield the desired benzoic acid. Each of these steps involves well-characterized reaction mechanisms, including electrophilic aromatic substitution and nucleophilic substitution.

A key intermediate in the synthesis is 2,6-dichlorobenzoyl chloride, which can be prepared from 2,6-dichlorobenzoic acid. This acid chloride is a versatile precursor for the synthesis of various esters and amides.

Reactivity Studies of the Benzoate (B1203000) Ester Moiety

The benzoate ester moiety in this compound is subject to characteristic reactions of esters, most notably hydrolysis. The rate and mechanism of hydrolysis are significantly influenced by the steric hindrance imposed by the two ortho-chloro substituents. This steric crowding impedes the approach of a nucleophile, such as a hydroxide (B78521) ion, to the carbonyl carbon.

Under basic conditions, the hydrolysis of sterically hindered esters often proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). However, the rate of this reaction is expected to be considerably slower compared to unhindered benzoate esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the ethoxide leaving group, is the rate-determining step.

Acid-catalyzed hydrolysis, proceeding through an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), is also possible. In this case, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. The steric hindrance from the ortho-chloro groups would also be expected to slow down this reaction.

| Reaction Type | General Conditions | Expected Relative Rate |

| Basic Hydrolysis | Aqueous NaOH, heat | Slow |

| Acidic Hydrolysis | Aqueous H₂SO₄, heat | Slow |

| Transesterification | Alcohol, acid/base catalyst | Very Slow |

Halogen and Alkoxy Group Influence on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic and steric effects of the two chloro substituents and the isopropoxy group.

Electronic Effects:

Chloro Groups: The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are also ortho, para-directing due to their weak resonance electron-donating effect (+R effect).

Isopropoxy Group: The isopropoxy group is an activating group due to its strong resonance electron-donating effect (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). It is an ortho, para-director.

Carboethoxy Group: The ethyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects (-I and -R effects).

Combined Directing Effects: The positions for potential electrophilic attack are C4 and C5. The isopropoxy group strongly activates the ortho (C2 and C4) and para (C6) positions. However, the C2 and C6 positions are already substituted with chlorine atoms. Therefore, the primary activating influence of the isopropoxy group is directed towards the C4 position. The two chloro atoms direct ortho and para to themselves. The C2-chloro directs to C3 (occupied) and C5. The C6-chloro directs to C5 and C1 (occupied). The meta-directing carboethoxy group directs any incoming electrophile to the C5 position.

Considering these combined effects, the C4 and C5 positions are the most likely sites for electrophilic attack. The strong activating and ortho-directing effect of the isopropoxy group would favor substitution at C4. Conversely, the deactivating and directing effects of the two chloro groups and the ester group would favor substitution at C5. The significant steric hindrance around the C4 position, being flanked by the isopropoxy and a chloro group, might favor substitution at the less hindered C5 position.

| Substituent | Electronic Effect | Directing Effect |

| 2,6-Dichloro | Deactivating (-I > +R) | Ortho, Para |

| 3-Isopropoxy | Activating (+R > -I) | Ortho, Para |

| 1-Carboethoxy | Deactivating (-I, -R) | Meta |

Stability and Reactivity Under Various Chemical Conditions (e.g., Hydrolysis, Oxidation, Reduction)

Hydrolysis: As discussed in section 3.2, the ester functionality is susceptible to hydrolysis under both acidic and basic conditions, although the rate is expected to be slow due to steric hindrance. The ether linkage of the isopropoxy group is generally stable to hydrolysis under mild conditions but can be cleaved under more forcing acidic conditions. The chloro-substituents are typically unreactive towards hydrolysis under standard conditions.

Oxidation: The aromatic ring of this compound is relatively resistant to oxidation due to the presence of the deactivating chloro and carboethoxy groups. Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the aromatic ring. The isopropoxy group is more susceptible to oxidation, which could potentially lead to the formation of a hydroxyl group at the C3 position or cleavage of the isopropyl group.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting benzylic alcohol would be 2,6-dichloro-3-isopropoxybenzyl alcohol. The aromatic chloro groups are generally stable to reduction by hydride reagents but can be removed by catalytic hydrogenation, although this often requires harsh conditions. The aromatic ring itself can be reduced under high pressure and temperature with a suitable catalyst, such as rhodium on carbon.

| Condition | Affected Moiety | Potential Products |

| Strong Acid, Heat | Ester, Isopropoxy ether | 2,6-dichloro-3-hydroxybenzoic acid, Ethanol |

| Strong Base, Heat | Ester | 2,6-dichloro-3-isopropoxybenzoic acid, Ethanol |

| Strong Oxidizing Agent | Aromatic ring, Isopropoxy group | Ring-opened products, 2,6-dichloro-3-hydroxybenzoate |

| Strong Reducing Agent (e.g., LiAlH₄) | Ester | 2,6-dichloro-3-isopropoxybenzyl alcohol |

| Catalytic Hydrogenation | Chloro groups, Aromatic ring | Dechlorinated and/or saturated products |

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Benzoic Acids

The conversion of Ethyl 2,6-dichloro-3-isopropoxybenzoate to its corresponding carboxylic acid, 2,6-dichloro-3-isopropoxybenzoic acid, is a primary application as a precursor. This transformation is typically achieved through ester hydrolysis.

The hydrolysis of the ethyl ester group in this compound to a carboxylic acid is a fundamental synthetic transformation. Generally, this can be accomplished through either acid-catalyzed or base-mediated (saponification) methods. In a laboratory setting, base-mediated hydrolysis using reagents like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent such as a mixture of water and an alcohol (e.g., ethanol (B145695) or methanol) is a common and effective method.

The reaction proceeds by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The steric hindrance caused by the two chlorine atoms in the ortho positions (2 and 6) to the ester group might influence the reaction rate, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unhindered benzoates. The selectivity of this hydrolysis is high for the ester functionality, leaving the chloro and isopropoxy groups intact under standard conditions.

Table 1: General Conditions for Ester Hydrolysis

| Method | Reagents | Typical Solvents | Temperature |

| Base-Mediated | NaOH, KOH, LiOH | Water/Ethanol, Water/Methanol (B129727) | Room Temperature to Reflux |

| Acid-Catalyzed | H₂SO₄, HCl | Water/Dioxane, Water/Acetic Acid | Reflux |

Building Block for Amide, Nitrile, and Other Functional Group Derivatives

Role in the Construction of Polycyclic or Heterocyclic Ring Systems

There is currently no specific information in the scientific literature that documents the use of this compound as a key intermediate in the construction of polycyclic or heterocyclic ring systems. While substituted benzoates can be precursors in various cyclization reactions, the specific reaction pathways and resulting ring systems involving this particular compound have not been reported.

Utility in the Synthesis of Specialty Chemicals (Non-Agrochemical, Non-Pharmaceutical End Products)

The application of this compound in the synthesis of non-agrochemical and non-pharmaceutical specialty chemicals is not well-documented. Its structural motifs, including the dichlorinated and isopropoxy-substituted benzene (B151609) ring, could potentially be of interest in the fields of materials science or polymer chemistry. However, without specific research findings, its utility in these areas remains speculative.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. A hypothetical analysis for a compound like Ethyl 2,6-dichloro-3-isopropoxybenzoate would involve examining the chemical shift (position of the signal), integration (number of protons), and multiplicity (splitting pattern) of each signal. One would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the isopropoxy group protons (a septet and a doublet). The precise chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the isopropoxy group.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For the target compound, one would expect to see signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons (some of which would be significantly affected by the chlorine and isopropoxy substituents), and the aliphatic carbons of the ethyl and isopropoxy groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR techniques are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, within the ethyl group and within the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate which protons are close to each other in space, helping to determine the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular formula of this compound by measuring its molecular weight with very high precision. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Electrospray Ionization (ESI) Techniques

ESI is a soft ionization technique that is well-suited for polar molecules. It would likely be used to generate the molecular ion of the compound with minimal fragmentation, allowing for an accurate determination of its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of chemical bonds can be determined. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its ester, aromatic, ether, and halogenated components.

A detailed search of scientific literature and chemical databases did not yield specific, experimentally determined IR absorption data for this compound. However, based on the known ranges for its constituent functional groups, a theoretical IR spectrum can be predicted.

Predicted Infrared Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|---|

| C=O (Ester) | 1730-1715 | Stretching |

| C-O (Ester) | 1300-1000 | Stretching |

| C-O-C (Ether) | 1150-1085 | Asymmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

| C-Cl (Aromatic) | 850-550 | Stretching |

Note: This table represents predicted values based on standard functional group absorption ranges and not experimentally verified data.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is vital for verifying the empirical formula of a newly synthesized compound and assessing its purity. The molecular formula for this compound is C₁₂H₁₄Cl₂O₃.

Specific experimental results from CHN analysis for this compound are not available in the reviewed literature. Nevertheless, the theoretical elemental composition can be calculated from its molecular formula.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 144.12 | 49.17 |

| Hydrogen | H | 1.008 | 14.112 | 4.82 |

| Chlorine | Cl | 35.45 | 70.90 | 24.19 |

| Oxygen | O | 16.00 | 48.00 | 16.38 |

| Total | | | 293.13 | 100.00 |

Note: This table is based on theoretical calculations from the molecular formula.

Chromatographic Purity Assessment (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are indispensable for determining the purity of a chemical compound by separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.

A comprehensive search of analytical and chemical databases reveals no published studies detailing the chromatographic analysis of this compound. Therefore, specific parameters such as retention times, solvent systems, or mass spectral data are not available. In a research setting, methods would be developed to assess the purity of this specific compound.

Hypothetical Chromatographic Methods for Purity Assessment

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | UV-Vis |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) |

Note: The conditions listed in this table are hypothetical and would require experimental optimization for the specific analysis of this compound.

Computational Chemistry and Molecular Modeling Studies of this compound Inaccessible in Public Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the computational chemistry and molecular modeling studies for the specific compound, this compound. Despite the importance of such studies in understanding the electronic structure, reactivity, and potential applications of chemical compounds, no dedicated research articles or datasets could be identified for this particular molecule.

Theoretical investigations using methods like Density Functional Theory (DFT), conformational analysis, molecular dynamics simulations, and reaction pathway modeling are crucial for predicting the behavior and properties of molecules. However, the scientific community has yet to publish findings from such studies specifically focused on this compound.

As a result, detailed information regarding its electronic structure, reactivity, conformational preferences, predicted spectroscopic properties, and potential reaction mechanisms remains unavailable in the public domain. The absence of this foundational research limits a deeper, theoretical understanding of the molecule's characteristics. Further computational and experimental research would be required to elucidate these properties.

Environmental Fate and Degradation Studies Chemical Perspective

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

There is no specific information available in the reviewed literature concerning the abiotic degradation of Ethyl 2,6-dichloro-3-isopropoxybenzoate. Studies detailing its hydrolysis or photolysis rates and the conditions under which these processes might occur have not been found. Therefore, data tables outlining half-lives or degradation rates cannot be provided.

Chemical Transformation Products and Byproducts

As no studies on the degradation of this compound were identified, there is no information regarding its chemical transformation products or byproducts. The potential metabolites that could be formed through abiotic processes remain uncharacterized. Consequently, a data table of these products cannot be generated.

Methodologies for Monitoring Environmental Presence and Chemical Breakdown in Controlled Systems

Specific analytical methods for the detection and quantification of this compound in environmental matrices or for monitoring its breakdown in controlled laboratory settings have not been described in the available literature. Standard analytical techniques such as chromatography and mass spectrometry would likely be applicable, but validated methods for this specific compound are not documented.

Structure Property Relationships in Non Biological Contexts

Influence of Halogenation and Alkoxy Substitution on Chemical Stability

The chemical stability of Ethyl 2,6-dichloro-3-isopropoxybenzoate is significantly governed by the halogen and alkoxy groups attached to the aromatic ring. The two chlorine atoms at the 2 and 6 positions exert considerable steric hindrance around the ethyl ester group. This steric bulk physically obstructs the approach of nucleophiles to the carbonyl carbon, thereby enhancing the compound's stability against reactions like hydrolysis.

| Compound | Substituents | Key Stability Factors |

|---|---|---|

| Ethyl benzoate | None | Baseline reactivity. |

| Ethyl 2-chlorobenzoate | 2-Chloro | Moderate steric hindrance and electronic withdrawal. |

| Ethyl 2,6-dichlorobenzoate | 2,6-Dichloro | Significant steric hindrance and electronic withdrawal. |

| This compound | 2,6-Dichloro, 3-Isopropoxy | High steric hindrance, combined electronic effects. |

Effect of Substituent Position and Nature on Ester Reactivity

The reactivity of the ethyl ester functional group is profoundly influenced by the nature and position of the substituents on the benzene (B151609) ring. Both steric and electronic effects play crucial roles in determining the accessibility and electrophilicity of the carbonyl carbon. nih.govnih.govresearchgate.net

Structure-Reactivity Correlations in Specific Organic Reactions (e.g., coupling reactions, substitutions)

The unique substitution pattern of this compound leads to specific reactivity profiles in various organic reactions.

Coupling Reactions: In cross-coupling reactions like the Suzuki or Heck reaction, which typically involve the substitution of a halogen on the aromatic ring, the reactivity of the C-Cl bonds is influenced by the electronic environment. The presence of two electron-withdrawing chlorine atoms and the ester group deactivates the ring, potentially making oxidative addition to a metal catalyst more challenging. However, the specific catalytic system and reaction conditions can be tailored to overcome this.

Substitution Reactions: Nucleophilic aromatic substitution (SNAr) reactions are generally facilitated by electron-withdrawing groups. While the chlorine atoms and the ester group do activate the ring towards SNAr, the significant steric hindrance from the ortho-substituents and the isopropoxy group would likely require harsh reaction conditions for a nucleophile to displace one of the chlorine atoms. Electrophilic aromatic substitution is highly disfavored due to the strong deactivating nature of the substituents. nih.govrsc.orgrsc.org

The reactivity of the ester group itself is also affected. For instance, reduction of the ester to an alcohol using reducing agents like lithium aluminum hydride would be sterically hindered, potentially requiring more forcing conditions compared to a less substituted benzoate. wikipedia.org

| Reaction Type | Predicted Reactivity | Controlling Factors |

|---|---|---|

| Suzuki Coupling | Low to Moderate | Electronic deactivation and steric hindrance. |

| Nucleophilic Aromatic Substitution | Low | Steric hindrance outweighs electronic activation. |

| Ester Hydrolysis (Saponification) | Very Low | Significant steric hindrance around the carbonyl group. |

| Electrophilic Aromatic Substitution | Very Low | Strong deactivation by multiple electron-withdrawing groups. |

Future Research Directions and Potential Non Biological Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of substituted benzoates often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research into the synthesis of Ethyl 2,6-dichloro-3-isopropoxybenzoate could prioritize the development of more environmentally benign methodologies. Green chemistry approaches would aim to improve atom economy, reduce energy consumption, and utilize less toxic solvents and catalysts.

Potential areas of investigation include:

Catalytic Esterification: Exploring novel solid acid catalysts or enzyme-based systems for the direct esterification of 2,6-dichloro-3-isopropoxybenzoic acid with ethanol (B145695). This would avoid the use of strong mineral acids, which are corrosive and difficult to recycle.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially improve yields, thereby reducing energy consumption compared to conventional heating methods.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

A comparative table of potential synthetic approaches is presented below:

| Synthesis Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalyst (e.g., Zeolite, Nafion) | Reusability, reduced corrosivity, easier separation |

| Solvent | Toluene (B28343), Benzene (B151609) | Supercritical CO2, Ionic Liquids | Reduced toxicity and environmental impact |

| Energy Input | Conventional Reflux | Microwave Irradiation, Ultrasonic Energy | Faster reaction times, lower energy consumption |

Exploration of Novel Catalytic Reactions Involving the Compound

The steric and electronic properties of this compound, imparted by the two chlorine atoms and the isopropoxy group, make it an interesting candidate for various catalytic transformations. Future research could explore its reactivity in cross-coupling reactions and other catalytic processes.

Key research areas could include:

Cross-Coupling Reactions: Investigating the utility of the chloro-substituents in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecular architectures. The steric hindrance around the chlorine atoms might necessitate the development of specialized bulky phosphine ligands.

C-H Activation: Exploring the potential for direct functionalization of the aromatic ring through transition-metal-catalyzed C-H activation, which would offer a more atom-economical route to novel derivatives compared to traditional multi-step syntheses.

Reduction and Derivatization: Studying the selective reduction of the ester functionality or the aromatic ring to access a wider range of chemical intermediates.

Design of Next-Generation Chemical Intermediates with Enhanced Reactivity or Selectivity

This compound can be envisioned as a scaffold for the synthesis of more complex and highly functionalized molecules. By strategically modifying its structure, next-generation chemical intermediates with tailored reactivity and selectivity could be designed.

Potential design strategies include:

Introduction of Orthogonal Functional Groups: Developing synthetic routes to introduce additional functional groups (e.g., nitro, amino, boronic ester) that can undergo selective transformations without affecting the existing ester or chloro-substituents.

Asymmetric Transformations: For chiral applications, exploring methods for the enantioselective modification of the isopropoxy group or other parts of the molecule.

Potential in Materials Science (e.g., monomer for specialized polymers, chemical additives)

The presence of a polymerizable group (after modification) and the influence of the halogen and alkoxy substituents on properties like thermal stability and refractive index suggest potential applications in materials science.

Future research could focus on:

Monomer Synthesis: Modifying this compound to introduce a polymerizable functional group, such as a vinyl or an epoxy group. The resulting monomer could then be used to synthesize specialized polymers with potentially enhanced properties.

Polymer Properties: Investigating the properties of polymers derived from this monomer, such as thermal stability, flame retardancy (due to the chlorine content), and optical properties.

Chemical Additives: Evaluating the potential of this compound as an additive in polymer formulations, for example, as a plasticizer, a flame retardant, or a UV stabilizer.

A hypothetical data table outlining potential polymer properties is shown below:

| Polymer Property | Hypothetical Value/Characteristic | Potential Application |

| Glass Transition Temperature (Tg) | High | High-performance engineering plastics |

| Flame Retardancy (LOI) | Increased due to chlorine content | Fire-resistant materials |

| Refractive Index | Potentially high | Optical polymers, lenses |

Application in Analytical Chemistry as a Reference Standard or Derivatization Agent

In the field of analytical chemistry, well-characterized compounds can serve as valuable tools for method development and quality control.

Potential applications include:

Reference Standard: Once synthesized in high purity and thoroughly characterized, this compound could be used as a reference standard for the identification and quantification of related compounds in complex matrices. sigmaaldrich.com

Derivatization Agent: The reactivity of the ester group could be exploited for the derivatization of analytes in chromatography. For example, after hydrolysis to the corresponding carboxylic acid, it could be used to tag analytes containing hydroxyl or amino groups to improve their chromatographic separation or detection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2,6-dichloro-3-isopropoxybenzoate, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution or esterification reactions, using 2,6-dichloro-3-isopropoxybenzoic acid and ethanol under acid catalysis (e.g., H₂SO₄). Optimize temperature (80–100°C) and solvent polarity (e.g., toluene for azeotropic water removal). Monitor progress via TLC or HPLC. For crystallization, use ethanol or ethyl acetate, and adjust cooling rates to improve yield and purity .

- Key Considerations : Catalyst choice (e.g., DCC for milder conditions) and solvent drying (molecular sieves) can reduce side products like hydrolyzed acids.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH), ester carbonyl (δ ~165–170 ppm), and aromatic protons (split patterns due to chlorine substituents).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of ethoxy group).

- Validation : Cross-reference with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address crystallographic data inconsistencies when determining the structure of this compound using SHELX software?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–0.980 Å) to minimize absorption errors from chlorine atoms.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and check for overfitting via R-factor convergence. Use ADPs (anisotropic displacement parameters) to model disorder in the isopropoxy group.

- Validation : Cross-validate with PLATON’s STRUCTURE_CHECK and CIF validation tools to flag symmetry or occupancy errors .

- Troubleshooting : If residual electron density persists, consider partial occupancy models or alternative space groups.

Q. What analytical strategies are effective in identifying and mitigating chlorinated byproducts during synthesis?

- Methodology :

- Byproduct Identification : Use GC-MS or LC-HRMS to detect chlorinated intermediates (e.g., dichloroanisole derivatives). Compare retention times with standards.

- Mitigation : Optimize stoichiometry (excess ethanol to drive esterification) or introduce scavengers (e.g., NaHCO₃ to neutralize HCl).

- Quantification : Apply HPLC-UV with external calibration curves to quantify byproduct levels. Statistical tools like ANOVA can assess reproducibility across batches .

Q. How do electronic effects of the isopropoxy and chlorine substituents influence reactivity, and which computational methods best model these effects?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Analyze charge distribution at the aromatic ring to predict sites for electrophilic substitution.

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions. Compare with experimental kinetics (e.g., Hammett plots for substituent effects) .

- Validation : Correlate computational results with experimental reactivity data (e.g., nitration or bromination regioselectivity).

Q. How should researchers statistically analyze variability in synthetic yield or purity data?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). Apply regression analysis to identify significant factors.

- Error Analysis : Calculate standard deviations and confidence intervals (95% CI) for triplicate experiments. Use Grubbs’ test to identify outliers.

- Software Tools : Implement R or Python (SciPy/Pandas) for ANOVA or t-tests. Visualize trends with box plots or control charts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.